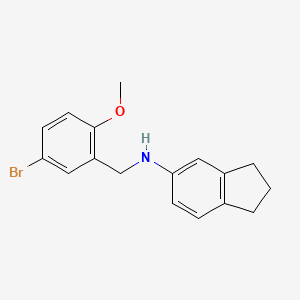
4-chlorobenzyl 3-(isobutyrylamino)-4-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chlorobenzyl 3-(isobutyrylamino)-4-methylbenzoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Mécanisme D'action
The mechanism of action of 4-chlorobenzyl 3-(isobutyrylamino)-4-methylbenzoate is not fully understood. However, studies have suggested that the compound exerts its anticancer and antimicrobial activities by inducing cell cycle arrest, apoptosis, and oxidative stress.
Biochemical and Physiological Effects
Studies have shown that 4-chlorobenzyl 3-(isobutyrylamino)-4-methylbenzoate exhibits low toxicity towards normal cells and tissues. However, further studies are required to fully understand the biochemical and physiological effects of the compound.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 4-chlorobenzyl 3-(isobutyrylamino)-4-methylbenzoate is its potent anticancer and antimicrobial activities. However, the compound exhibits poor solubility in water, which makes it difficult to formulate for in vivo studies. Additionally, further studies are required to fully understand the pharmacokinetics and pharmacodynamics of the compound.
Orientations Futures
There are several future directions for research on 4-chlorobenzyl 3-(isobutyrylamino)-4-methylbenzoate. One of the major areas of research is in the development of novel formulations for in vivo studies. Additionally, further studies are required to fully understand the mechanism of action and biochemical and physiological effects of the compound. Finally, studies are required to evaluate the potential of the compound as a lead molecule for drug development.
In conclusion, 4-chlorobenzyl 3-(isobutyrylamino)-4-methylbenzoate is a chemical compound that exhibits potent anticancer and antimicrobial activities. The compound has potential applications in various areas of scientific research, including cancer therapy and antimicrobial activity. However, further studies are required to fully understand the potential of the compound as a lead molecule for drug development.
Méthodes De Synthèse
The synthesis of 4-chlorobenzyl 3-(isobutyrylamino)-4-methylbenzoate involves the reaction between 4-chlorobenzylamine and 3-(isobutyrylamino)-4-methylbenzoic acid. The reaction is carried out in the presence of a suitable solvent and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The product is then purified using column chromatography or recrystallization.
Applications De Recherche Scientifique
4-chlorobenzyl 3-(isobutyrylamino)-4-methylbenzoate has been extensively studied for its potential applications in various areas of scientific research. One of the major areas of research is in the field of cancer therapy. Studies have shown that the compound exhibits potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Another area of research is in the field of antimicrobial activity. Studies have shown that 4-chlorobenzyl 3-(isobutyrylamino)-4-methylbenzoate exhibits significant antimicrobial activity against various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans.
Propriétés
IUPAC Name |
(4-chlorophenyl)methyl 4-methyl-3-(2-methylpropanoylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO3/c1-12(2)18(22)21-17-10-15(7-4-13(17)3)19(23)24-11-14-5-8-16(20)9-6-14/h4-10,12H,11H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APYLDZICKTYHHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OCC2=CC=C(C=C2)Cl)NC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorobenzyl 3-(isobutyrylamino)-4-methylbenzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5855812.png)
![N-{2-methoxy-4-[(4-methoxybenzyl)amino]phenyl}-2-methylpropanamide](/img/structure/B5855814.png)
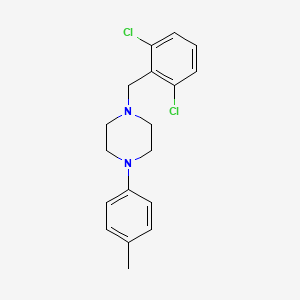

![methyl 2-{[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]amino}benzoate](/img/structure/B5855832.png)
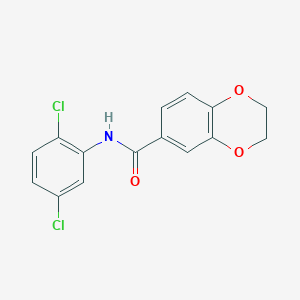
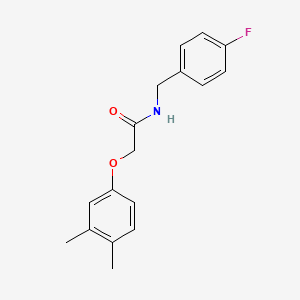


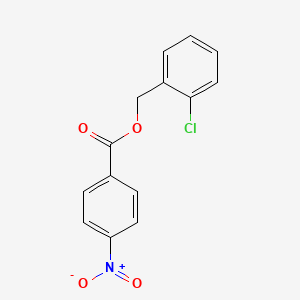
amino]methyl}-6-methoxyphenol](/img/structure/B5855897.png)

